

2,4,6-trimethylbenzoic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6-Trimethylbenzoic acid

Cat. No.: B145858

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An In-depth Technical Guide to 2,4,6-Trimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4,6-trimethylbenzoic acid** (CAS No. 480-63-7), a substituted aromatic carboxylic acid. The document details its chemical and physical properties, molecular structure, and provides an in-depth look at various synthetic and purification protocols. Spectroscopic data are summarized for analytical purposes. While direct biological applications of **2,4,6-trimethylbenzoic acid** are not extensively documented, its role as a crucial intermediate and structural scaffold in the synthesis of various chemical entities, including those with potential pharmacological activity, is highlighted. This guide is intended to be a valuable resource for professionals in chemical synthesis and drug discovery.

Chemical Identity and Molecular Structure

2,4,6-Trimethylbenzoic acid, also known as mesitoic acid, is a crystalline solid at room temperature. Its structure consists of a benzene ring substituted with a carboxylic acid group and three methyl groups at the 2, 4, and 6 positions.

CAS Number: 480-63-7



Molecular Formula: C10H12O2

The steric hindrance provided by the two ortho-methyl groups significantly influences the reactivity of the carboxylic acid group, making this compound a subject of interest in studies of steric effects in organic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4,6-trimethylbenzoic acid** is presented in the table below for easy reference.

Property	Value
Molecular Weight	164.20 g/mol
Appearance	White to off-white crystalline powder
Melting Point	152-155 °C
Boiling Point	296.6 °C at 760 mmHg
Solubility	Soluble in chloroform and methanol. Water solubility is 722.5 mg/L.
рКа	3.448 at 25°C

Synthesis of 2,4,6-Trimethylbenzoic Acid: Experimental Protocols

Several methods for the synthesis of **2,4,6-trimethylbenzoic acid** have been reported. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Grignard Reaction with Carbon Dioxide

This classic method involves the formation of a Grignard reagent from a halogenated mesitylene derivative, followed by carboxylation with solid carbon dioxide (dry ice).

Experimental Protocol:



- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 2,4,6-trimethylbromobenzene in anhydrous diethyl ether is then added dropwise to the magnesium turnings. The reaction mixture is gently refluxed until most of the magnesium has reacted.
- Carboxylation: The Grignard reagent solution is then slowly poured over an excess of crushed dry ice in a separate flask with vigorous stirring.
- Work-up: After the excess dry ice has sublimed, the reaction mixture is quenched with a
 dilute solution of hydrochloric acid. The ether layer is separated, and the aqueous layer is
 extracted with diethyl ether. The combined organic extracts are then washed with brine, dried
 over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield
 the crude 2,4,6-trimethylbenzoic acid.
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography.

Oxidation of Mesitylene Derivatives

Oxidation of the methyl group of a mesitylene derivative, such as mesitylene itself or a more activated derivative, can yield **2,4,6-trimethylbenzoic acid**.

Experimental Protocol (from Mesitylene):

Note: Direct oxidation of mesitylene to 2,4,6-trimethylbenzoic acid is challenging due to the
presence of three benzylic methyl groups. More commonly, a derivative is used.

A more feasible approach involves the oxidation of 2,4,6-trimethylacetophenone, which can be prepared by Friedel-Crafts acylation of mesitylene.

- Haloform Reaction of 2,4,6-Trimethylacetophenone: To a solution of 2,4,6-trimethylacetophenone in a suitable solvent (e.g., dioxane), add a solution of sodium hypochlorite with vigorous stirring. The reaction is typically heated to facilitate the reaction.
- Work-up: After the reaction is complete, the mixture is cooled, and any excess sodium hypochlorite is quenched with a reducing agent (e.g., sodium bisulfite). The mixture is then



acidified with a strong acid, such as hydrochloric acid, to precipitate the **2,4,6-trimethylbenzoic acid**.

 Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Purification of 2,4,6-Trimethylbenzoic Acid

The purity of **2,4,6-trimethylbenzoic acid** is crucial for its subsequent use in synthesis. Recrystallization is the most common method for its purification.

Experimental Protocol for Recrystallization:

- Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often effective.
- Dissolution: Dissolve the crude 2,4,6-trimethylbenzoic acid in a minimal amount of hot ethanol.
- Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly boiled.
- Hot Filtration: The hot solution is then filtered through a fluted filter paper to remove any insoluble impurities and activated charcoal.
- Crystallization: Water is slowly added to the hot filtrate until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol/water mixture, and dried under vacuum.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for **2,4,6- trimethylbenzoic acid**, which are essential for its identification and characterization.



Spectroscopic Technique	Key Features
¹ H NMR	Signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.
¹³ C NMR	Resonances for the aromatic carbons, the methyl carbons, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy	A broad O-H stretch from the carboxylic acid, a C=O stretch, and C-H stretches from the aromatic and methyl groups.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Role in Chemical Synthesis and Drug Development

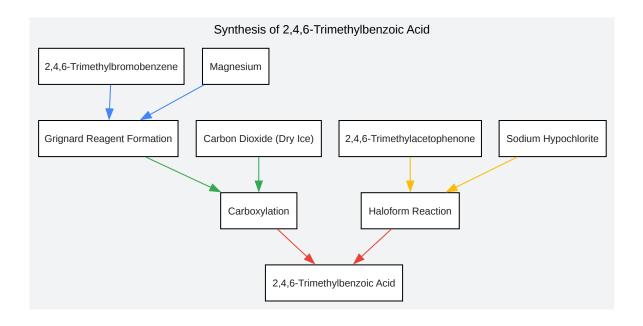
While **2,4,6-trimethylbenzoic acid** itself has not been reported to possess significant direct pharmacological activity, its sterically hindered carboxylic acid moiety and substituted aromatic ring make it a valuable building block in organic synthesis and medicinal chemistry.[1][2] It serves as a key intermediate in the production of various chemicals, including dyes, pesticides, and photoinitiators.[3][4]

In the context of drug development, the 2,4,6-trimethylbenzoyl group can be incorporated into larger molecules to introduce steric bulk, which can influence the molecule's conformation, receptor binding, and metabolic stability. For instance, derivatives of **2,4,6-trimethylbenzoic acid**, such as 2,4,6-trimethylbenzenesulfonyl hydrazones, have been synthesized and investigated for their antibacterial activity.[5] This highlights the potential of the 2,4,6-trimethylphenyl scaffold in the design of new therapeutic agents.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

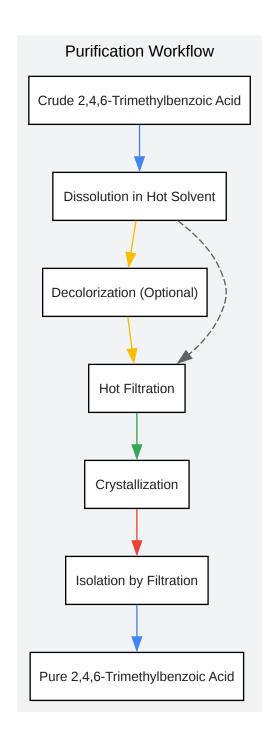




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Caption: Synthetic pathways to 2,4,6-trimethylbenzoic acid.





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Caption: General workflow for the purification of **2,4,6-trimethylbenzoic acid**.

Conclusion



2,4,6-Trimethylbenzoic acid is a readily accessible and synthetically versatile compound. Its unique structural features, primarily the steric hindrance around the carboxylic acid group, make it an interesting substrate for a variety of chemical transformations. While its direct biological applications are limited, it serves as a valuable starting material and structural motif in the synthesis of more complex molecules, including those with potential therapeutic relevance. This guide provides a solid foundation of its chemical properties, synthesis, and purification for researchers and professionals in the chemical and pharmaceutical sciences.

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- To cite this document: BenchChem. [2,4,6-trimethylbenzoic acid CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145858#2-4-6-trimethylbenzoic-acid-cas-number-and-molecular-structure]

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